trans-1,2-Dibromocyclopentane

Descripción general

Descripción

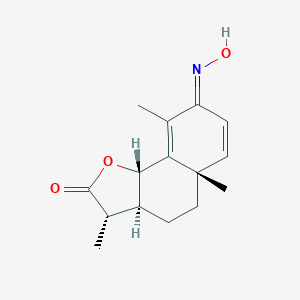

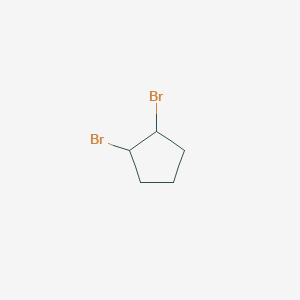

Trans-1,2-Dibromocyclopentane is a type of stereoisomer. In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . It contains a total of 15 atoms; 8 Hydrogen atoms, 5 Carbon atoms, and 2 Bromine atoms .

Molecular Structure Analysis

The this compound molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 five-membered ring . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.550 and a density of 1.857 g/mL at 25 °C . It also has a variety of thermophysical properties such as normal boiling temperature, critical temperature, critical pressure, and more .Aplicaciones Científicas De Investigación

Conformational Analysis :

- Zubkov et al. (2003) conducted a complete analysis of the 1H-NMR spectra of trans-1,2-dibromocyclopentane, providing high precision spin-spin coupling constants useful for conformational analysis (Zubkov & Chertkov, 2003).

- In a related study, Zubkov et al. (2002) developed a new procedure for total lineshape analysis of NMR spectra and applied it to this compound, leading to a more accurate model for conformational interconversions of five-membered cycles (Zubkov, Golotvin, & Chertkov, 2002).

Kinetics and Racemization :

- Bellucci et al. (1974) measured the first-order rate constants for the thermal racemization of this compound and determined the activation parameters, contributing to an understanding of the racemization mechanism (Bellucci, Marsili, Mastrorilli, Morelli, & Scartoni, 1974).

Dipole Moments and NMR Spectra :

- Altona, Buys, and Havinga (2010) reported on the dipole moments and NMR spectra of this compound among other compounds, proposing a solvent-dependent dynamic equilibrium model for their conformational properties (Altona, Buys, & Havinga, 2010).

Chemical Reactions and Applications :

- Pechiné (1971) analyzed the stereoisomeric effect on mass spectra of this compound, suggesting the participation of one bromine in the expulsion of the other from dibrominated compounds (Pechiné, 1971).

- Salem et al. (2003) investigated the cyclocarbopalladation of various compounds including those with a 1,2-cyclopentanediol structure, contributing to the understanding of cyclization reactions in organic synthesis (Salem, Delort, Klotz, & Suffert, 2003).

Safety and Hazards

When handling trans-1,2-Dibromocyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Relevant Papers The paper “Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants” provides a complete analysis of 1 H-NMR spectra of trans-1,2-dichlorocyclopentane and this compound . This could be a valuable resource for further understanding of this compound.

Mecanismo De Acción

Target of Action

Trans-1,2-Dibromocyclopentane is a chemical compound that primarily targets organic synthesis reactions. It is used as a reagent in various chemical reactions due to its unique structure and properties .

Mode of Action

This compound is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as its cis counterpart, but a different spatial orientation . In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . This spatial configuration can influence the compound’s reactivity and the type of reactions it can participate in.

Propiedades

IUPAC Name |

(1R,2R)-1,2-dibromocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGLSZQABMYGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10230-26-9 | |

| Record name | trans-1,2-Dibromocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the pseudorotation of trans-1,2-dibromocyclopentane?

A: Understanding the conformational preferences of this compound is crucial for predicting its reactivity and interactions with other molecules. By analyzing the ¹H-NMR spectra, researchers can determine the energy barriers between different conformations and gain insights into the molecule's dynamic behavior in solution. [] This information can then be extrapolated to understand how similar cyclic systems behave.

Q2: How does the solvent affect the conformational equilibrium of this compound?

A: The research by Altona et al. [] investigated the influence of solvent polarity on the pseudorotation potential of this compound. They found that the conformational preferences were influenced by the solvent, with different solvents stabilizing specific conformations to varying degrees. This highlights the importance of considering solvent effects when studying the structure and reactivity of this compound.

Q3: What can the activation parameters for the thermal racemization of this compound tell us about its reaction mechanism?

A: The study by Bannister et al. [] investigated the kinetics of thermal racemization for this compound and several other dihalides. They found an activation energy of 31.2 kcal/mol for this compound, with a low activation entropy. These findings support a racemization mechanism involving a diaxial-diequatorial rearrangement, similar to what has been proposed for other steroidal and cyclohexyl trans-1,2-dibromides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.